molecular formula C11H17N3O B4586023 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea

1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B4586023
M. Wt: 207.27 g/mol
InChI Key: KFXRKVGVEXAOCA-UHFFFAOYSA-N
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Description

1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea is a synthetic urea derivative designed for research and development applications. While the specific biological data for this analog is yet to be fully characterized, its core structure is based on the privileged pyridin-2-yl urea pharmacophore, which is recognized as a significant scaffold in medicinal chemistry . Compounds featuring the pyridin-2-yl urea motif have demonstrated considerable potential in drug discovery, particularly as inhibitors of key enzymatic targets. Recent research highlights that such derivatives can function as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a promising therapeutic target involved in stress-responsive pathways . Furthermore, metal complexes derived from heterocyclic thiourea analogs (where sulfur replaces the carbonyl oxygen) have shown promising anti-cancer activity in scientific studies, suggesting the broader relevance of this chemical class in developing novel therapeutic agents . The structural features of this compound, including the urea linkage capable of hydrogen bonding and the aromatic pyridine ring, make it a valuable intermediate for constructing more complex molecules, screening compound libraries, and exploring structure-activity relationships (SAR) . Researchers investigating kinase biology, cancer pharmacology, and heterocyclic chemistry may find this compound of particular interest. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-propyl-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-7-13-11(15)14-9(2)10-6-4-5-8-12-10/h4-6,8-9H,3,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRKVGVEXAOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 1-(pyridin-2-yl)ethylamine with propyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Properties
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea Thiophene and pyridine substituents Replaces propyl with phenyl; adds thiophene Enhanced electronic properties, improved binding affinity
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea Pyrazole, pyridine, and thiazole groups Additional heterocycles (pyrazole, thiazole) Broader interaction with enzymes/receptors
1-(Naphthalen-1-yl)-3-propylurea Naphthalene substituent Replaces pyridinylethyl with naphthalene Increased aromatic stacking potential
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Benzhydryl and piperidine groups Bulky benzhydryl group; piperidine ring Enhanced steric effects, potential CNS activity
1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea Chlorophenyl and sulfonyl-piperidine groups Electronegative substituents (Cl, SO₂) Altered pharmacokinetics and target selectivity

Key Differentiators of this compound

  • Pyridin-2-yl Group : The pyridine ring at the 2-position facilitates hydrogen bonding and π-π stacking interactions, critical for target binding .
  • Urea Core: The urea moiety acts as a hydrogen-bond donor/acceptor, a feature shared with clinically used kinase inhibitors (e.g., sorafenib) .

Table 2: Estimated Physicochemical Properties

Property Value/Description
Molecular Formula C₁₁H₁₆N₃O (theoretical)
Molecular Weight ~206.27 g/mol
Lipophilicity (LogP) Predicted ~1.5 (moderate) due to propyl chain
Solubility Likely polar aprotic solvent-soluble

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pyridine-containing amine with a propyl isocyanate derivative. Key steps include nucleophilic addition of the amine to the isocyanate group under anhydrous conditions. Optimization involves selecting aprotic solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine to enhance reaction efficiency. Temperature control (0–25°C) minimizes side reactions, while purification via column chromatography ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the urea backbone and substituent arrangement. In 1^1H NMR, signals for the propyl chain (δ 0.8–1.6 ppm) and pyridinyl protons (δ 7.2–8.6 ppm) should be resolved. Infrared (IR) spectroscopy identifies the urea carbonyl stretch (~1640–1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI-MS providing [M+H]+^+ or [M+Na]+^+ peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution at three positions:

  • Pyridine ring : Introduce electron-withdrawing/donating groups to modulate electronic effects.
  • Urea linkage : Replace with thiourea or amide groups to assess hydrogen-bonding impact.
  • Propyl chain : Vary alkyl chain length or branching to study steric effects.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity. For example, pyridinyl substituents in analogous compounds showed enhanced binding to kinase targets, as seen in related urea derivatives .

Q. What computational methods are recommended for predicting the binding affinity of this compound to target enzymes, and how should docking results be validated experimentally?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the urea group and enzyme active sites. PyMOL visualizes hydrogen bonds (e.g., urea NH to catalytic residues) and hydrophobic contacts. Validation requires:

  • Enzymatic assays : Measure IC50_{50} values against purified targets (e.g., kinases).
  • Mutagenesis studies : Disrupt predicted binding residues to confirm docking poses.
    Prior studies on pyridinyl-urea derivatives used this pipeline to identify potent inhibitors .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. A stepwise approach includes:

  • PK profiling : Assess bioavailability, plasma stability, and metabolite formation via LC-MS.
  • Tissue distribution studies : Use radiolabeled compounds to track accumulation.
  • Mechanistic validation : Compare in vitro target engagement (e.g., SPR binding) with in vivo biomarker modulation.
    For example, poor in vivo activity in related compounds was traced to rapid hepatic clearance, prompting structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea
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1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea

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